2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Overview
Description
“2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” is a chemical compound with the molecular formula C15H18N2 . It is also known as Anastrozole Related Compound A . The compound is used as a reference standard .
Synthesis Analysis
The synthesis of this compound involves chemical reactions with sodium hydride in N,N-dimethyl-formamide at 0 - 20℃ for 3 - 3.5 hours . The reaction was monitored by TLC (n-Hexane:EtOAc-7.5:2.5). After completion of the reaction as determined by TLC, excess sodium hydride was decomposed by adding ethyl acetate .Molecular Structure Analysis
The molecular structure of “2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” is represented by the InChI code1S/C15H18N2/c1-11-6-12 (14 (2,3)9-16)8-13 (7-11)15 (4,5)10-17/h6-8H,1-5H3
. The compound has a molecular weight of 226.32 g/mol . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” include reactions with sodium hydride and methyl iodide . The reaction was monitored by TLC (n-Hexane:EtOAc-7.5:2.5) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.002±0.06 g/cm3 . The boiling point is predicted to be 339.1±32.0 °C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .Scientific Research Applications
Crystallographic Properties
- The complete molecule of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) exhibits interesting crystallographic properties. It's formed with a twofold axis leading to the disorder of H atoms on the attached methyl group. The dihedral angle between the benzene ring and the nitrile group is notable, and weak C—H...π interactions in the crystal link molecules into dimers, with absorption at 212 nm due to a π–π* transition (Gomathi et al., 2019).
Impurities in Pharmaceutical Ingredients
- 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) was identified as one of the impurities in anastrozole active pharmaceutical ingredients, detected using high-performance liquid chromatography and characterized by various spectroscopic methods (Hiriyanna & Basavaiah, 2008).
Polymer Synthesis
- This compound is relevant in the synthesis of macrocyclic monomers like Bis(5-carbomethoxy1,3-phenylene)-30-crown-4, suitable for the synthesis of polymacrocycles predominantly of hydrocarbon character (Gibson & Delaviz, 1994).
Metal–Organic Systems
- It's used in constructing copper metal–organic systems. New flexible dicarboxylate ligands, including variants of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), have been designed and synthesized, leading to various complex metal–organic structures (Dai et al., 2009).
Kinetics in Chemical Reactions
- The kinetics of thermoinitiated oligomerization of related compounds have been studied. These studies include analyses like X-ray diffraction, calorimetry, and spectrophotometry to understand the kinetic regularities and possible mechanisms of oligomerization (Goncharov et al., 2013).
Ligand Modifications in Biomimetics
- Modifications of this compound have been explored in the context of binuclear phosphatase biomimetics. Complexation studies and functional analyses shed light on the catalytic capabilities and potential applications in biochemical processes (Dalle et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECEXNMZXMXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581005 | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
CAS RN |
120511-72-0 | |
Record name | 3,5-Bis(2-cyanoprop-2-yl)toluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anastrozole 5-methyl analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANASTROZOLE 5-METHYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E89N64V9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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